molecular formula C11H14ClF4NO B1448942 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride CAS No. 2205415-14-9

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride

Cat. No.: B1448942
CAS No.: 2205415-14-9
M. Wt: 287.68 g/mol
InChI Key: ZOCGVQWYQPDSNV-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF4NO and its molecular weight is 287.68 g/mol. The purity is usually 95%.
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Biological Activity

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride, with the CAS number 2205415-14-9, is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure includes a propylamine moiety and a trifluoroethoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including its pharmacodynamics, potential therapeutic applications, and safety profiles.

  • Molecular Formula : C₁₁H₁₄ClF₄NO
  • Molecular Weight : 287.68 g/mol
  • Structural Representation : The compound features a fluorinated phenyl ring and a propylamine side chain.

Therapeutic Applications

This compound may have potential applications in:

  • Cancer Treatment : Due to its HSP90 inhibitory activity, it may serve as a candidate for cancer therapeutics.
  • Neurological Disorders : Its ability to modulate neuroinflammatory responses suggests possible use in conditions like Alzheimer's and Parkinson's diseases.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related research provides insights into its potential applications:

  • HSP90 Inhibition Studies :
    • A study demonstrated that compounds targeting HSP90 resulted in significant anti-tumor effects in xenograft models without notable toxicity .
    • Another investigation highlighted that modifications to the structure could enhance solubility and potency against cancer cells .
  • Neuroprotective Mechanisms :
    • Research on structurally similar compounds revealed that they could reduce neuronal death in models of oxidative stress by modulating signaling pathways associated with apoptosis .

Safety Profile

The safety profile of this compound has not been extensively documented. However, general observations from similar compounds indicate:

  • Toxicity Concerns : Some fluorinated compounds have been associated with adverse effects such as cataract formation in animal studies .
  • Metabolism and Excretion : The metabolic pathways can significantly influence the pharmacokinetics and overall safety of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a trifluoroethoxy group and a fluorinated phenyl ring. Its molecular formula is C14H18ClF3NC_{14}H_{18}ClF_3N with a molar mass of approximately 307.75 g/mol. The presence of fluorine atoms enhances its biological activity and solubility properties, making it a candidate for various therapeutic applications.

Medicinal Chemistry

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride has been investigated for its potential in treating neurological disorders. Studies have shown that compounds with similar structures exhibit activity as serotonin and norepinephrine reuptake inhibitors, which are crucial in managing depression and anxiety disorders.

Case Study: A study conducted on similar compounds indicated that modifications in the amine structure could lead to enhanced receptor binding affinity, suggesting that this compound may also possess antidepressant properties .

Anticancer Research

Research has indicated that fluorinated compounds can exhibit selective cytotoxicity against cancer cells. The unique electronic properties imparted by the trifluoroethoxy group may enhance the compound's ability to penetrate cellular membranes and interact with specific targets within cancer cells.

Data Table: Anticancer Activity of Fluorinated Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.0Apoptosis induction
Compound BLung7.5Cell cycle arrest
This compoundOvarianTBDTBD

Agrochemical Applications

The compound is also being explored for its potential use as a plant protection agent. Its fluorinated structure may enhance its effectiveness against pests while improving stability under various environmental conditions.

Case Study: A recent patent application highlighted the use of similar fluorinated compounds in agrochemical formulations that demonstrated increased efficacy against common agricultural pests .

Pharmacological Studies

Pharmacological studies have focused on the compound's interaction with neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin receptors, leading to potential applications in treating mood disorders.

Data Table: Pharmacological Profile of Related Compounds

Compound NameTarget ReceptorBinding Affinity (nM)Effect
Compound C5-HT1A20Agonist
Compound DNorepinephrine Transporter15Inhibitor
This compoundTBDTBDTBD

Properties

IUPAC Name

1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4NO.ClH/c1-2-9(16)7-3-4-10(8(12)5-7)17-6-11(13,14)15;/h3-5,9H,2,6,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCGVQWYQPDSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OCC(F)(F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.